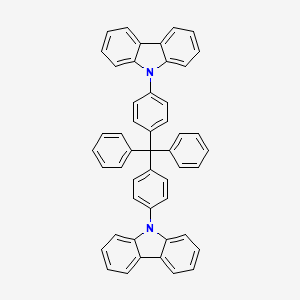
bis(4-(9H-carbazol-9-yl)phenyl)diphenylmethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-(9H-carbazol-9-yl)phenyl)diphenylmethane: is an organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its excellent thermal stability and high charge transport efficiency, making it a valuable material in various electronic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-(9H-carbazol-9-yl)phenyl)diphenylmethane typically involves a multi-step process. One common method includes the reaction of carbazole with diphenylmethane under inert conditions. The reaction is carried out in a dry Schlenk flask with a stirring bar, where carbazole (0.368g, 2.2mmol) and xylene (3mL) are added and cooled to 5°C. Methylmagnesium chloride (3.0M in THF, 2.3mmol, 0.77mL) is then added dropwise over approximately 1.5 minutes. The mixture is stirred for 15 minutes and then transferred to a glove box for further processing .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often purified by sublimation to achieve a purity of over 99% .
化学反応の分析
Types of Reactions: Bis(4-(9H-carbazol-9-yl)phenyl)diphenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carbazole derivatives with oxidized side chains.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated or nitro-substituted carbazole derivatives.
科学的研究の応用
Bis(4-(9H-carbazol-9-yl)phenyl)diphenylmethane has a wide range of applications in scientific research, including:
Organic Electronics: Used as a phosphorescent host material in OLEDs, providing efficient energy transfer and enhanced electroluminescence.
Photovoltaics: Utilized in organic photovoltaic (OPV) devices as an exciton-blocking layer, improving charge separation and power conversion efficiency.
Field-Effect Transistors: Employed as a charge transport material in organic field-effect transistors (OFETs) due to its semiconducting properties.
Biological Research:
作用機序
The mechanism by which bis(4-(9H-carbazol-9-yl)phenyl)diphenylmethane exerts its effects is primarily through its role as a host material in OLEDs. The compound provides a suitable matrix for efficient energy transfer from dopant molecules, leading to enhanced electroluminescence and color purity. The molecular structure allows for high charge transport efficiency, facilitating the movement of electrons and holes within the device .
類似化合物との比較
4,4’-Bis(9H-carbazol-9-yl)biphenyl (CBP): Similar in structure and used in OLEDs as a phosphorescent host material.
1,3-Bis(9H-carbazol-9-yl)benzene: Another carbazole-based compound used in organic electronics.
2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine: Used in OLEDs and OPV devices for its charge transport properties.
Uniqueness: Bis(4-(9H-carbazol-9-yl)phenyl)diphenylmethane stands out due to its unique combination of high thermal stability, excellent charge transport efficiency, and versatile applications in various electronic devices. Its ability to act as a host material in OLEDs and its role in improving the performance of OPV devices highlight its significance in the field of organic electronics .
特性
分子式 |
C49H34N2 |
|---|---|
分子量 |
650.8 g/mol |
IUPAC名 |
9-[4-[(4-carbazol-9-ylphenyl)-diphenylmethyl]phenyl]carbazole |
InChI |
InChI=1S/C49H34N2/c1-3-15-35(16-4-1)49(36-17-5-2-6-18-36,37-27-31-39(32-28-37)50-45-23-11-7-19-41(45)42-20-8-12-24-46(42)50)38-29-33-40(34-30-38)51-47-25-13-9-21-43(47)44-22-10-14-26-48(44)51/h1-34H |
InChIキー |
OYPLMKPQGMNWDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


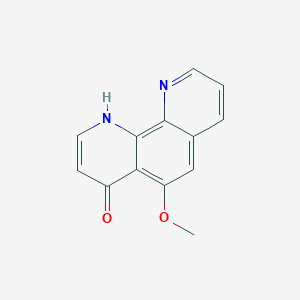
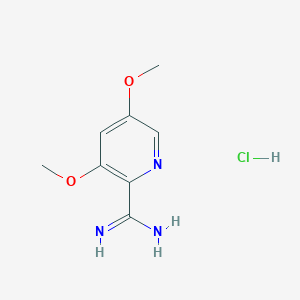
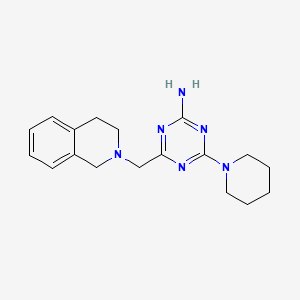
![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
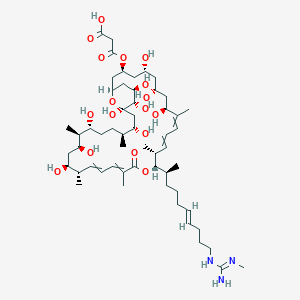
![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)
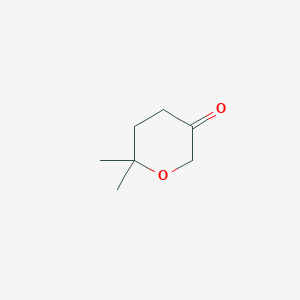
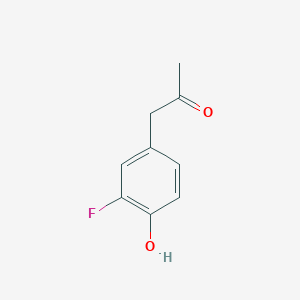

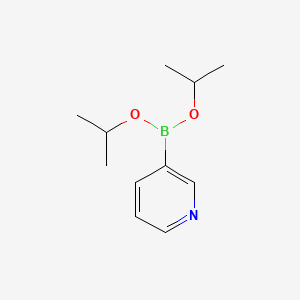
![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)



